2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one is a chemical compound with the IUPAC name indicating its structure and functional groups. It is classified as an organic compound, specifically a piperazine derivative, which is significant in medicinal chemistry due to its diverse pharmacological properties. The compound's molecular formula is , and it has a molecular weight of 199.3 g/mol. This compound is often used in research and development within the pharmaceutical industry due to its potential therapeutic applications.
The synthesis of 2-(diethylamino)-1-(piperazin-1-yl)ethan-1-one can be achieved through several methods, typically involving the reaction of diethylamine with piperazine derivatives. One common approach involves the condensation of diethylamine with a suitable piperazine precursor, followed by acylation to introduce the ethanone functional group.
Technical Details:
The molecular structure of 2-(diethylamino)-1-(piperazin-1-yl)ethan-1-one features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound's structure can be represented using various notations:
CCN(CC)CC(=O)N1CCNCC1
InChI=1S/C10H21N3O/c1-3-12(4-2)9-10(14)13-7-5-11-6-8-13/h11H,3-9H2,1-2H3
The compound appears as a colorless liquid or oil at room temperature.
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like 2-(diethylamino)-1-(piperazin-1-yl)ethan-1-one often involves interaction with neurotransmitter receptors in the central nervous system. Specifically, derivatives of this compound may act as antagonists or agonists at various receptor sites, influencing neurotransmission and potentially leading to therapeutic effects such as analgesia or anxiolysis.
Process Details:
The physical and chemical properties of 2-(diethylamino)-1-(piperazin-1-yl)ethan-1-one are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Appearance | Colorless liquid |
Molecular Weight | 199.3 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Temperature | Room temperature |
Safety data indicates that it may cause skin irritation and respiratory issues upon exposure.
2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: